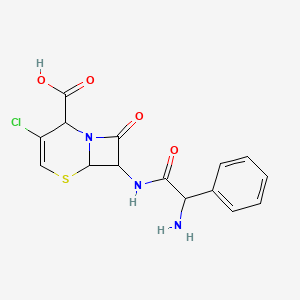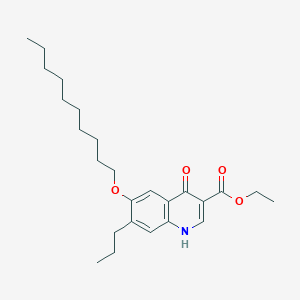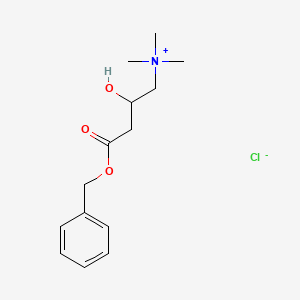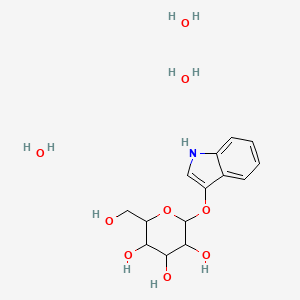
Dihydroorotic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C5H8N4O3 and a molecular weight of 172.14 g/mol . It is an amine derivative and is known for its diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxohexahydropyrimidine-4-carbohydrazide typically involves the reaction of N,N′-dimethylurea with dialkyl acetylendicarboxylates in the presence of trialkyl phosphites . This reaction yields alkyl 5-(dialkoxy-phosphoryl)-1,3-dimethyl-2,6-dioxo-hexahydropyrimidine-4-carboxylates. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for 2,6-dioxohexahydropyrimidine-4-carbohydrazide are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxohexahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dioxohexahydropyrimidine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research indicates its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2,6-dioxohexahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase (DHODH), thereby affecting cellular metabolism . This inhibition can lead to the disruption of nucleotide synthesis, which is crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dioxohexahydro-4-pyrimidinecarboxylates: These compounds share a similar core structure but differ in their functional groups.
Dihydropyrazole-Carbohydrazide Derivatives: These derivatives exhibit dual activity as antioxidants and anti-proliferative agents.
Uniqueness
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets
Propiedades
Número CAS |
68453-79-2 |
|---|---|
Fórmula molecular |
C5H8N4O3 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2,6-dioxo-1,3-diazinane-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |
Clave InChI |
FFMHGSYVWUODSR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)NC1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)

![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)

![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)



![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)



